Methyl 3,4-diacetamidobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3,4-diacetamidobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-7(15)13-10-5-4-9(12(17)18-3)6-11(10)14-8(2)16/h4-6H,1-3H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBVBCIDBDCXPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381760 | |
| Record name | methyl 3,4-diacetamidobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-18-9 | |
| Record name | methyl 3,4-diacetamidobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of Methyl 3,4 Diacetamidobenzoate
Reactivity of the Ester Moiety
The methyl ester group in Methyl 3,4-diacetamidobenzoate is a key site for chemical reactions, primarily involving nucleophilic acyl substitution.
Transesterification Reactions with Other Alcohols
Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester.
While specific studies on the transesterification of this compound are not extensively documented, the reactivity can be inferred from similar processes. For instance, the synthesis of various esters from related benzoic acid derivatives is a common practice in organic synthesis. The reaction conditions for the transesterification of this compound would likely involve heating the compound with an excess of the desired alcohol in the presence of a catalyst.
Table 1: Hypothetical Transesterification Conditions
| Catalyst | Alcohol (R-OH) | Temperature (°C) | Potential Product |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Ethanol | Reflux | Ethyl 3,4-diacetamidobenzoate |
| Sodium Methoxide (NaOMe) | Propanol | Reflux | Propyl 3,4-diacetamidobenzoate |
Hydrolysis and Ester Cleavage Pathways
Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, can occur under both acidic and basic conditions. The susceptibility of methyl esters to hydrolysis is a known characteristic.
Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon, which is then attacked by water. Basic hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt.
The hydrolysis of this compound would yield 3,4-diacetamidobenzoic acid and methanol (B129727). The rate of this reaction would be influenced by factors such as pH, temperature, and the presence of catalysts.
Reactivity of the Acetamido Functionalities
The two acetamido groups (-NHCOCH₃) on the aromatic ring also contribute significantly to the molecule's reactivity.
Investigation of Deacetylation Reactions
Deacetylation is the removal of the acetyl group from the acetamido functionality, regenerating the amino group. This transformation can be achieved under acidic or basic conditions, often requiring heating. For instance, the hydrolysis of one acetamido group in 3,5-diacetamidobenzoic acid can occur under acidic iodinating conditions. google.com This suggests that selective or complete deacetylation of this compound to the corresponding amino-substituted benzoate (B1203000) is feasible.
Enzymatic deacetylation is also a possibility. While research on this specific substrate is limited, studies on other acetylated compounds have demonstrated the regioselective nature of enzymes like cellulose (B213188) acetate (B1210297) esterase in deacetylation processes. nih.gov
Table 2: Potential Deacetylation Conditions
| Reagent/Catalyst | Conditions | Potential Product |
|---|---|---|
| Hydrochloric Acid (aq) | Reflux | Methyl 3,4-diaminobenzoate (B8644857) |
| Sodium Hydroxide (aq) | Reflux | 3,4-Diaminobenzoic acid (after ester hydrolysis) |
Exploration of N-Substitution Reactions
The nitrogen atom of the acetamido group is generally less nucleophilic than that of an amine due to the electron-withdrawing effect of the adjacent carbonyl group. However, under certain conditions, N-substitution reactions can be explored. These reactions would likely require strong electrophiles and potentially the deprotonation of the amide nitrogen with a strong base to enhance its nucleophilicity. The synthesis of N-substituted heterocycles often involves the N-alkylation of related amide or imide compounds. organic-chemistry.org
Aromatic Ring Functionalization and Substitution Chemistry
The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two acetamido groups. These groups are ortho-, para-directing. The positions ortho and para to the acetamido groups are C-2, C-5, and C-6.
Electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions could potentially be carried out on the aromatic ring. The specific regioselectivity would depend on the interplay of the directing effects of the two acetamido groups and the ester group, as well as steric hindrance. For instance, Rh(III)-catalyzed ortho C-H functionalization has been demonstrated for aromatic amides, suggesting a pathway for introducing new functional groups. rsc.org Furthermore, the functionalization of aromatic rings can also be achieved via dearomatization processes using transition metal intermediates. researchgate.net
Table 3: Potential Aromatic Ring Functionalization Reactions
| Reaction | Reagents | Potential Product(s) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Methyl 3,4-diacetamido-5-nitrobenzoate or Methyl 3,4-diacetamido-2-nitrobenzoate |
| Bromination | Br₂/FeBr₃ | Methyl 5-bromo-3,4-diacetamidobenzoate |
Electrophilic Aromatic Substitution (e.g., Halogenation)
Electrophilic aromatic substitution (EAS) is a characteristic reaction for benzene (B151609) derivatives. The outcome of such reactions on this compound is determined by the directing effects of the existing substituents. The acetamido group (-NHCOCH₃) is an ortho, para-director and a strong activator, while the methyl ester group (-COOCH₃) is a meta-director and a deactivator.
In this compound, the two powerful activating acetamido groups at positions 3 and 4 dominate the directing effects. These groups will direct incoming electrophiles to the positions ortho and para relative to them. The available positions on the ring are 2, 5, and 6.
Position 2 is ortho to the acetamido group at position 3 and meta to the group at position 4.
Position 5 is para to the acetamido group at position 3 and ortho to the group at position 4.
Position 6 is meta to the acetamido group at position 3 and para to the ester group.
Table 1: Predicted Products and Conditions for Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Major Product(s) |
| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Methyl 2-bromo-3,4-diacetamidobenzoate and Methyl 5-bromo-3,4-diacetamidobenzoate |
| Nitration | HNO₃ / H₂SO₄ | Methyl 3,4-diacetamido-2-nitrobenzoate and Methyl 3,4-diacetamido-5-nitrobenzoate |
Nucleophilic Aromatic Substitution (if activated)
Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be "activated" by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex).
Oxidative and Reductive Chemistry of the Compound
Studies on Oxidative Transformations
Detailed studies on the oxidative transformation of this compound are not widely documented. However, the reactivity of related diacetamidobenzene compounds suggests that the molecule could be susceptible to oxidation under specific conditions. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, have the potential to oxidize the methyl groups of the acetamido functions or even degrade the aromatic ring. dtic.mil The reaction outcomes would be highly dependent on the strength of the oxidizing agent and the reaction conditions. Preliminary experiments on a related diacetamidobenzene derivative with aqueous chromic acid yielded a powdery product, indicating that the aromatic system is reactive under these conditions. dtic.mil
Analysis of Reductive Pathways
The reductive chemistry of compounds structurally related to this compound has been explored, particularly in the context of environmental remediation of iodinated X-ray contrast media like diatrizoate (DTA). rsc.orgrsc.org DTA features a 3,5-diacetamido-substituted benzoic acid core. Studies have shown that reductive processes using nanoscale zero-valent iron (nZVI) or electrochemical methods can achieve dehalogenation, yielding 3,5-diacetamidobenzoate. rsc.orgresearchgate.netutm.my
These findings suggest that the diacetamido-benzoate core is stable under these specific reductive dehalogenation conditions. By analogy, it is plausible that a halogenated derivative of this compound would undergo a similar dehalogenation without affecting the ester or amide groups.
For the reduction of the functional groups present in the parent molecule, stronger reducing agents would be necessary. Reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing both ester and amide functionalities.
Table 2: Potential Reductive Pathways for this compound and its Derivatives
| Reaction Type | Reagents | Substrate | Potential Product(s) |
| Reductive Dehalogenation | Nanoscale Zero-Valent Iron (nZVI) | Halogenated this compound | This compound |
| Ester and Amide Reduction | Lithium Aluminum Hydride (LiAlH₄) | This compound | (3,4-bis(ethylamino)phenyl)methanol |
Mechanistic Investigations of Reactions Involving Methyl 3,4 Diacetamidobenzoate
Elucidation of Reaction Mechanisms and Characterization of Intermediates
Currently, there is a lack of specific studies in the available scientific literature that elucidate the reaction mechanisms and characterize the intermediates for reactions directly involving Methyl 3,4-diacetamidobenzoate. Investigations in this area would theoretically involve techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and computational modeling to identify and characterize transient species. For instance, in a potential hydrolysis reaction, the mechanism would likely proceed through a tetrahedral intermediate, a common feature in acyl substitution reactions. However, without dedicated research on this compound, any description of its reaction mechanisms or intermediates would be speculative and based on general knowledge of similar functionalized aromatic compounds.
Influence of Catalysis on Reaction Efficiency and Selectivity
While the influence of catalysis is a cornerstone of chemical synthesis, specific studies on the catalytic transformations of this compound are not prominently featured in the literature. General catalytic methods for reactions such as amide or ester hydrolysis (acid or base catalysis) or for aromatic ring modifications (e.g., transition-metal catalyzed cross-coupling) could be applicable. However, the efficiency and selectivity of such catalytic systems for this particular substrate have not been reported. Research in this area would be valuable for developing efficient synthetic routes utilizing this compound.
Solvent Effects and Reaction Environment Studies
The role of the solvent in chemical reactions is critical, influencing reaction rates and even mechanistic pathways. For reactions involving a polar molecule like this compound, the choice of solvent would be expected to have a significant impact. Polar solvents might stabilize charged intermediates or transition states, thereby accelerating certain reactions. However, specific studies and data tables detailing solvent effects on reactions of this compound are not available. General principles of physical organic chemistry can predict trends, but empirical data from dedicated research is necessary for a definitive understanding.
Derivatization and Analog Synthesis Based on the Methyl 3,4 Diacetamidobenzoate Scaffold
Design and Synthesis of Novel Acetamido-Functionalized Methyl Benzoates
The design of novel acetamido-functionalized methyl benzoates derived from the methyl 3,4-diacetamidobenzoate scaffold focuses on modifying the peripheral substituents to modulate the electronic and steric properties of the molecule. The synthesis of the parent scaffold typically begins with the esterification of 3,4-diaminobenzoic acid with methanol (B129727) to yield methyl 3,4-diaminobenzoate (B8644857). chemicalbook.com Subsequent diacetylation of the amino groups, commonly achieved using acetyl chloride or acetic anhydride (B1165640) in the presence of a base, affords the target this compound.
Further functionalization can be envisioned through several strategies. One approach involves the introduction of different acyl groups in place of the acetyl groups. By employing various acyl chlorides or anhydrides, a library of N,N'-diacyl derivatives can be synthesized. Another strategy could involve electrophilic aromatic substitution on the benzene (B151609) ring, although the deactivating nature of the ester and acetamido groups would necessitate carefully chosen reaction conditions.
While specific research on the extensive derivatization of this compound is not widely documented in publicly available literature, the principles can be inferred from studies on related compounds. For instance, the synthesis of ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoates demonstrates the feasibility of introducing complex heterocyclic moieties onto an acetamidobenzoate core.
Table 1: Representative Synthetic Scheme for Novel Acetamido-Functionalized Methyl Benzoates
| Step | Reactant(s) | Reagent(s) and Conditions | Product |
| 1 | 3,4-Diaminobenzoic acid | Methanol, H₂SO₄ (catalyst), Reflux | Methyl 3,4-diaminobenzoate |
| 2 | Methyl 3,4-diaminobenzoate | Acetyl chloride, Pyridine, 0°C to rt | This compound |
| 3a | This compound | Propionyl chloride, Triethylamine | Methyl 3,4-dipropionamidobenzoate |
| 3b | This compound | Benzoyl chloride, Triethylamine | Methyl 3,4-dibenzamidobenzoate |
This table is illustrative and based on general synthetic methodologies.
Exploration of Ester and Amide Analogs with Varied Substitutions
The methyl ester and the acetamido groups of this compound are prime targets for modification to generate a diverse range of ester and amide analogs. The transformation of the methyl ester into other esters or amides can significantly alter the compound's polarity, solubility, and metabolic stability.
Ester analogs can be synthesized via transesterification of the methyl ester with different alcohols under acidic or basic conditions. Alternatively, hydrolysis of the methyl ester to the corresponding carboxylic acid, 3,4-diacetamidobenzoic acid, provides a key intermediate. This carboxylic acid can then be coupled with a wide variety of alcohols or amines using standard coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to yield the desired ester and amide analogs, respectively.
Studies on other scaffolds, such as indomethacin (B1671933) and cocaine, have demonstrated that the conversion of a carboxylate to various esters and amides can lead to compounds with altered biological activities and selectivities. acs.orggoogle.comgoogle.com For example, primary and secondary amide analogs of indomethacin were found to be more potent inhibitors of COX-2 than the corresponding tertiary amides. acs.org
Table 2: Illustrative Examples of Ester and Amide Analogs of this compound
| Starting Material | Reagent(s) | Product | Potential Property Change |
| This compound | 1. NaOH (aq), Heat; 2. HCl (aq) | 3,4-Diacetamidobenzoic acid | Increased polarity |
| 3,4-Diacetamidobenzoic acid | Ethanol, DCC | Ethyl 3,4-diacetamidobenzoate | Increased lipophilicity |
| 3,4-Diacetamidobenzoic acid | Benzylamine, EDC | N-Benzyl-3,4-diacetamidobenzamide | Introduction of a bulky group |
| 3,4-Diacetamidobenzoic acid | Morpholine, HATU | (3,4-Diacetamidophenyl)(morpholino)methanone | Increased aqueous solubility |
This table presents hypothetical derivatizations based on standard organic synthesis techniques.
Incorporation of the Scaffold into More Complex Molecular Architectures
The this compound scaffold can serve as a versatile building block for the construction of more complex molecular architectures, including macrocycles and polymers. The functional groups on the scaffold provide handles for covalent linkage to other molecular fragments.
For instance, the hydrolysis of the methyl ester to the carboxylic acid, followed by conversion to an acid chloride, would allow for its reaction with diols or diamines to form polyesters or polyamides. The diacetamido groups could also potentially be involved in directing the assembly of supramolecular structures through hydrogen bonding.
A study on the design of polycatenar discotic liquid crystals utilized a diacetamidobenzoate derivative as a component, highlighting the potential for this scaffold in materials science. researchgate.net In this context, the rigid core of the diacetamidobenzoate can contribute to the formation of ordered phases. Furthermore, the amino groups of the precursor, methyl 3,4-diaminobenzoate, are known to undergo condensation reactions with dicarbonyl compounds to form heterocyclic systems like benzimidazoles and quinoxalines, which can then be acylated to the diacetamido derivatives. derpharmachemica.comscientificlabs.ie
Development of Optically Active Derivatives through Chiral Induction or Resolution
The introduction of chirality into the derivatives of this compound can be a critical step in the development of compounds with specific biological activities, as stereoisomers often exhibit different pharmacological profiles. There are several strategies to obtain optically active derivatives.
One approach is the use of chiral resolving agents to separate the enantiomers of a racemic derivative. For example, if a chiral center is introduced into the molecule, for instance by using a chiral alcohol or amine to form an ester or amide analog, the resulting diastereomers could potentially be separated by chromatography or crystallization.
A more elegant approach is asymmetric synthesis, where a chiral catalyst or auxiliary is used to induce stereoselectivity in a reaction. For example, the reduction of a prochiral ketone derivative of the scaffold using a chiral reducing agent could lead to the formation of a single enantiomer of the corresponding alcohol. While specific examples of the asymmetric synthesis of this compound derivatives are not prominent in the literature, the general principles of chiral induction are well-established in organic chemistry.
The synthesis of chiral 2,3-dihydro-1,4-benzodithiine derivatives from chiral synthons demonstrates a methodology that could be conceptually adapted. Similarly, the synthesis of optically active ligands from naturally occurring chiral molecules like limonene (B3431351) provides a blueprint for creating chiral derivatives for potential applications in asymmetric catalysis.
Applications in Advanced Chemical Research and Materials Science
Utilization as a Building Block in Complex Organic Synthesis
Methyl 3,4-diacetamidobenzoate serves as a crucial intermediate in the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science. sigmaaldrich.com The strategic placement of the acetamido groups on the benzene (B151609) ring, ortho to each other, makes this compound a valuable precursor for the construction of fused bicyclic systems, most notably benzimidazoles.
The synthesis of benzimidazole (B57391) derivatives often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. jyoungpharm.orgnih.govresearchgate.net In the case of this compound, the acetamido groups act as protected forms of the required diamine functionality. A key synthetic transformation involves the hydrolysis of the acetyl groups to furnish methyl 3,4-diaminobenzoate (B8644857). This deprotection step is critical to unmask the reactive amine groups necessary for subsequent cyclization reactions.
Once deprotected, the resulting methyl 3,4-diaminobenzoate can be reacted with various aldehydes or carboxylic acids to yield a diverse library of benzimidazole derivatives. jyoungpharm.orgnih.gov For example, condensation with an aldehyde in the presence of an oxidizing agent or under acidic conditions leads to the formation of the benzimidazole ring system. researchgate.netresearchgate.net The ester group at the 4-position of the parent molecule can be further manipulated, for instance, through hydrolysis to the corresponding carboxylic acid or amidation, to introduce additional functional handles for further diversification.
The following table provides a representative example of a typical reaction sequence starting from a related o-phenylenediamine to form a benzimidazole, illustrating the type of transformation that this compound is designed to facilitate after deprotection.
Table 1: Representative Synthesis of a Benzimidazole Derivative
| Reactants | Reagents and Conditions | Product | Yield (%) |
| o-Phenylenediamine, Benzaldehyde | NH4Cl, EtOH, Reflux | 2-Phenyl-1H-benzimidazole | ~85-95 |
This strategic use of protecting groups, followed by a cyclization-functionalization sequence, highlights the importance of this compound as a versatile building block in the efficient construction of complex heterocyclic architectures. beilstein-journals.orgbeilstein-journals.org
Development of Ligands for Coordination Chemistry and Catalysis
The field of coordination chemistry relies on the design and synthesis of ligands that can selectively bind to metal ions, forming complexes with specific geometries and electronic properties for applications in catalysis, sensing, and materials science. scirp.org While this compound itself is not typically a primary ligand due to the acylation of the nitrogen atoms, its deprotected form, methyl 3,4-diaminobenzoate, is a valuable precursor for the synthesis of bidentate and polydentate ligands.
Upon removal of the acetyl groups, the two adjacent amino groups can act as a chelating unit, binding to a single metal center to form a stable five-membered ring. The reactivity of these amino groups allows for their derivatization to create more complex ligand frameworks. For instance, condensation of methyl 3,4-diaminobenzoate with salicylaldehyde (B1680747) or other aldehyde-containing compounds can generate Schiff base ligands. These ligands, featuring both N and O donor atoms, are capable of forming stable complexes with a variety of transition metals, including nickel(II) and cobalt(III).
The resulting metal complexes can exhibit interesting catalytic activities or be used as building blocks for larger coordination polymers or metal-organic frameworks (MOFs). The ester functionality on the ligand backbone provides a site for further modification, allowing for the tuning of the electronic properties and solubility of the final metal complex.
Table 2: Examples of Metal Complexes with Ligands Derived from o-Phenylenediamines
| Metal Ion | Ligand Type | Application |
| Nickel(II) | Schiff Base | Catalysis |
| Cobalt(III) | Schiff Base | Redox-active materials |
| Lanthanum(III) | Hydrazone | Potential anticancer agents nih.gov |
The synthesis of these ligands often involves a multi-step process where this compound is first deprotected and then subjected to condensation reactions to build the final ligand structure before complexation with a metal salt. nih.gov
Role as a Precursor or Monomer in Polymer Science and Material Building Blocks
This compound serves as a precursor to monomers used in the synthesis of high-performance polymers, particularly polybenzimidazoles (PBIs). nih.govnih.gov PBIs are a class of thermally stable polymers known for their excellent mechanical strength, chemical resistance, and high-temperature stability, making them suitable for demanding applications in aerospace, electronics, and filtration membranes. nih.govresearchgate.net
The synthesis of PBIs typically involves the polycondensation of a tetraamine (B13775644) with a dicarboxylic acid or its derivative. nih.govnih.gov The key monomer derived from this compound is 3,4-diaminobenzoic acid, which is obtained after hydrolysis of both the ester and the amide groups. This monomer possesses both the o-diamine functionality required for benzimidazole ring formation and a carboxylic acid group for polymerization.
In a typical polymerization process, 3,4-diaminobenzoic acid is reacted with a dicarboxylic acid, such as isophthalic acid, at high temperatures in a polyphosphoric acid (PPA) or Eaton's reagent medium. nih.govresearchgate.net The reaction proceeds through the formation of a poly(amic acid) intermediate, which then undergoes cyclodehydration to form the final polybenzimidazole structure. The properties of the resulting PBI can be tailored by the choice of the dicarboxylic acid comonomer. nih.gov
Table 3: Representative Polybenzimidazole Synthesis
| Monomer 1 | Monomer 2 | Polymerization Conditions | Resulting Polymer |
| 3,3',4,4'-Tetraaminobiphenyl | Isophthalic Acid | PPA, ~200°C | Poly(2,2'-(m-phenylene)-5,5'-bibenzimidazole) |
| 3,4-Diaminobenzoic Acid | Terephthalic Acid | High Temperature Polycondensation | PBI with rigid backbone |
The use of this compound as a starting material provides a stable and easily handled precursor to the reactive diamine monomer, facilitating the controlled synthesis of these advanced polymer materials. specialchem.comresearchgate.net
Design of Chemical Probes for Fundamental Mechanistic Understanding
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, to elucidate its function in biological processes. nih.gov While there is limited direct evidence of this compound being used as a chemical probe itself, its structural motifs are relevant to the design of such tools.
The benzimidazole core, which can be synthesized from this compound, is a common scaffold in biologically active molecules and can serve as a starting point for the development of chemical probes. By functionalizing the benzimidazole ring system, researchers can introduce reporter groups, such as fluorescent tags or affinity labels, to visualize and track the target molecule within a cell or organism.
For instance, a derivative of this compound could be envisioned as part of a larger molecule designed to bind to a specific enzyme active site. The ester group could be modified to include a reactive "warhead" that covalently binds to the enzyme, allowing for its isolation and identification. Alternatively, the aromatic ring could be functionalized with a fluorophore to create a probe that reports on the local environment of the binding site.
The development of such probes often requires a modular synthetic approach, where building blocks like this compound are incorporated into a larger, more complex structure. beilstein-journals.org
Exploration in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create large, well-organized assemblies from smaller molecular components. nih.govrsc.org The molecular structure of this compound contains several functional groups capable of participating in these interactions, making it an interesting candidate for the design of supramolecular architectures.
The two amide groups are particularly important for forming strong and directional hydrogen bonds. rsc.org The N-H groups can act as hydrogen bond donors, while the carbonyl oxygens can act as hydrogen bond acceptors. This allows for the formation of extended hydrogen-bonded networks, such as chains or sheets, in the solid state. researchgate.netnih.govmdpi.com The ester group also provides an additional hydrogen bond acceptor site at its carbonyl oxygen. rsc.org
Furthermore, the aromatic ring can participate in π-π stacking interactions, which can further stabilize the supramolecular assembly. nih.gov The interplay of these different non-covalent forces can lead to the formation of complex and functional supramolecular structures. nih.govnih.govmdpi.com
While specific studies on the supramolecular self-assembly of this compound are not widely reported, the analysis of its structural features suggests its potential to form predictable and robust supramolecular synthons, which are reliable patterns of intermolecular interactions. researchgate.net These synthons could be exploited in the field of crystal engineering to design materials with specific properties, such as porosity or non-linear optical activity.
Table 4: Potential Intermolecular Interactions of this compound
| Functional Group | Potential Interaction | Role in Supramolecular Assembly |
| Amide N-H | Hydrogen Bond Donor | Formation of chains and sheets |
| Amide C=O | Hydrogen Bond Acceptor | Formation of chains and sheets |
| Ester C=O | Hydrogen Bond Acceptor | Modulation of hydrogen bond network |
| Benzene Ring | π-π Stacking | Stabilization of the crystal packing |
The exploration of the supramolecular chemistry of this compound and its derivatives could lead to the development of new functional materials with applications in areas such as sensing, separation, and catalysis.
Advanced Analytical Techniques for the Characterization of Methyl 3,4 Diacetamidobenzoate and Its Derivatives
Chromatographic Separation and Purity Assessment
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For Methyl 3,4-diacetamidobenzoate, which may require derivatization to increase its volatility, GC is instrumental in assessing its purity. The compound is vaporized and passed through a capillary column, where it is separated based on its boiling point and interaction with the stationary phase. scioninstruments.comaocs.org A Flame Ionization Detector (FID) is commonly used for detection, providing quantitative data on the compound's concentration. sigmaaldrich.com The retention time, the time it takes for the compound to travel through the column, is a key identifier.
The analysis of aromatic and fatty acid methyl esters (FAMEs) by GC is a well-established practice. scioninstruments.comastm.org The conditions for such analyses are meticulously controlled to ensure reproducible results. Key parameters include the type of column, the temperature program of the oven, the carrier gas flow rate, and the injector and detector temperatures. sigmaaldrich.comnih.gov For instance, a common approach involves using a polar capillary column, like one coated with polyethylene (B3416737) glycol (e.g., Omegawax), which is effective for separating isomers. sigmaaldrich.com The oven temperature is typically programmed to ramp up, ensuring that compounds with different boiling points elute at different times. nih.gov
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with FID |
| Column | Polar Capillary Column (e.g., DB-WAX, Omegawax), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow rate of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 10 min) |
| Detector Temperature | 300 °C |
| Injection Volume | 1 µL (split injection) |
X-ray Diffraction for Solid-State Structural Elucidation
X-ray Diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, single-crystal XRD analysis provides unequivocal proof of its molecular structure, including bond lengths, bond angles, and conformation. core.ac.uk This technique is crucial for confirming the stereochemistry and understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.govnih.goviucr.org The resulting crystal structure is a definitive fingerprint of the compound in its solid state. researchgate.net
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. core.ac.uk The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined. nih.gov This level of detail is invaluable for understanding structure-property relationships. Studies on related N-acylhydrazone and aromatic diamide (B1670390) derivatives demonstrate the power of XRD in revealing detailed conformational and packing information. nih.govacs.orgmdpi.com
While a specific crystal structure for this compound is not publicly documented, the table below presents typical crystallographic data that would be obtained from such an analysis, based on published data for structurally similar aromatic amide and ester compounds. researchgate.netresearchgate.net
| Parameter | Value |
|---|---|
| Empirical Formula | C12H14N2O4 |
| Formula Weight | 250.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 8.9 Å, b = 12.3 Å, c = 10.2 Å, β = 101.5° |
| Volume | 1090 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.52 g/cm³ |
| R-factor | ~0.04-0.07 |
Elemental Analysis and Thermogravimetric Analysis
Elemental analysis and thermogravimetric analysis provide fundamental information about the composition and thermal stability of a compound, respectively.
Elemental Analysis is a routine technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. psu.eduarabjchem.org This analysis is fundamental for verifying the empirical formula of a newly synthesized compound like this compound. scispace.com The experimentally determined percentages of each element are compared with the theoretical values calculated from the molecular formula. A close match between the found and calculated values provides strong evidence for the compound's purity and correct elemental composition. researchgate.net
| Element | Theoretical (%) | Found (%) |
|---|---|---|
| Carbon (C) | 57.59 | 57.6 ± 0.4 |
| Hydrogen (H) | 5.64 | 5.7 ± 0.4 |
| Nitrogen (N) | 11.20 | 11.1 ± 0.4 |
| Oxygen (O) | 25.57 | N/A (often by difference) |
| Parameter | Observation |
|---|---|
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen |
| Initial Mass | ~5-10 mg |
| Temperature Range | 25 °C to 600 °C |
| Onset of Decomposition (Tonset) | ~250-300 °C |
| Major Mass Loss Event | Single or two-step decomposition between 300-500 °C |
| Residual Mass at 600 °C | < 5% |
Theoretical and Computational Chemistry Studies of Methyl 3,4 Diacetamidobenzoate
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics simulations can predict the behavior of a larger system over time. These methods are essential for understanding the macroscopic properties of a substance based on its molecular structure.
For Methyl 3,4-diacetamidobenzoate, molecular dynamics simulations could be used to:
Simulate the behavior of the molecule in different solvents to predict its solubility and solvation thermodynamics.
Study the conformational flexibility of the molecule by exploring its potential energy surface.
Model the crystal packing of the molecule to understand its solid-state properties.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can aid in the characterization of newly synthesized compounds. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. epstem.net These predicted shifts, when compared to experimental data, can help in the assignment of signals to specific atoms in the molecule.
IR and Raman Spectroscopy: As mentioned earlier, DFT calculations can provide theoretical vibrational spectra. By comparing the calculated wavenumbers and intensities with experimental spectra, a detailed assignment of the vibrational modes can be achieved. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net This can help in understanding the electronic structure and chromophores within this compound.
A hypothetical comparison of experimental and calculated vibrational frequencies for key functional groups is shown below.
| Functional Group | Experimental IR (cm⁻¹) | Calculated IR (cm⁻¹) | Assignment |
| N-H (amide) | 3280 | 3285 | Stretching |
| C=O (ester) | 1725 | 1730 | Stretching |
| C=O (amide) | 1680, 1665 | 1685, 1670 | Stretching (Amide I) |
| C-N (amide) | 1530 | 1535 | Bending (Amide II) |
This table is for illustrative purposes and contains hypothetical data.
Computational Studies of Reaction Mechanisms and Transition States
Theoretical methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates involved. For this compound, computational studies could investigate:
The mechanism of its synthesis, for example, the acylation of Methyl 3,4-diaminobenzoate (B8644857).
The hydrolysis of the ester or amide groups under acidic or basic conditions.
The reactivity of the aromatic ring towards electrophilic substitution.
Calculations of the activation energies for different reaction pathways can help in predicting the most likely mechanism and optimizing reaction conditions. frontiersin.org
In Silico Design and Screening of Novel Derivatives with Predicted Chemical Properties
The principles of computational chemistry can be extended to the rational design of new molecules with desired properties. nih.govmdpi.com This in silico approach can significantly accelerate the discovery of new materials and pharmaceuticals. For this compound, this could involve:
Identifying Pharmacophore Sites: Using techniques like molecular docking to identify key interaction points if the molecule is being considered for a biological target. nih.govfrontiersin.org
Modifying Functional Groups: Systematically altering the substituents on the aromatic ring or modifying the ester and amide groups to tune the electronic and steric properties.
Predicting Properties of Derivatives: Using DFT and other methods to predict the properties of these new derivatives, such as their reactivity, solubility, and spectroscopic signatures, before they are synthesized. nih.gov
This computational screening process allows researchers to prioritize the most promising candidates for synthesis and experimental testing, saving time and resources.
Emerging Research Frontiers and Future Perspectives
Unexplored Reactivity Pathways and Synthetic Opportunities
Methyl 3,4-diacetamidobenzoate, a polysubstituted aromatic compound, presents a landscape of intriguing, yet largely unexplored, reactivity. The molecule's functionality—a methyl ester and two acetamido groups on a benzene (B151609) ring—offers multiple sites for chemical transformation, paving the way for novel synthetic opportunities.
The acetamido groups, typically electron-donating and ortho-, para-directing, can influence the regioselectivity of electrophilic aromatic substitution reactions. However, the presence of two such groups in adjacent positions, coupled with the electron-withdrawing methyl benzoate (B1203000) group, creates a complex electronic environment. This complexity could lead to unconventional substitution patterns that warrant further investigation. The selective hydrolysis of one or both acetamido groups to the corresponding anilines would furnish valuable intermediates, namely methyl 3-acetamido-4-aminobenzoate and methyl 3,4-diaminobenzoate (B8644857), opening pathways to a variety of heterocyclic compounds and other functionalized derivatives. researchgate.netacs.org
The ester functionality is a gateway to a range of derivatives. Hydrolysis would yield the corresponding carboxylic acid, which could be converted to acid chlorides, amides, or other esters. chemistrytalk.org Reduction of the ester would provide the corresponding benzyl (B1604629) alcohol, introducing a new site for functionalization.
Modern synthetic methodologies also present a fertile ground for exploring the reactivity of this compound. Palladium-catalyzed cross-coupling reactions, for instance, could be employed for C-H functionalization, although the directing effects of the existing substituents would need to be carefully considered. numberanalytics.com The development of selective catalytic systems for these transformations remains a significant area of opportunity.
Integration with Principles of Sustainable Chemistry and Green Synthesis Methodologies
The synthesis of this compound and its derivatives can be reimagined through the lens of sustainable chemistry to minimize environmental impact. rsc.orgrsc.org Traditional acetylation methods often rely on acetic anhydride (B1165640) with acid or base catalysts, which can generate significant waste. frontiersin.orgnih.gov Green alternatives focus on atom economy, the use of safer solvents, and catalytic processes. acs.orgsciencedaily.com
A greener synthesis of this compound would likely start from methyl 3,4-diaminobenzoate. The acetylation step could be optimized using more environmentally benign acetylating agents, such as ethyl acetate (B1210297) or isopropenyl acetate, which produce less corrosive byproducts than acetic anhydride. frontiersin.orghumanjournals.com The use of solvent-free reaction conditions or green solvents like water or ionic liquids could further enhance the sustainability of the process. humanjournals.com
Catalysis plays a pivotal role in green synthesis. The development of reusable solid acid or enzyme catalysts for the acetylation reaction could eliminate the need for corrosive and difficult-to-recycle homogeneous catalysts. sciepub.com For instance, biocatalytic approaches using enzymes like N-acetyltransferases could offer high selectivity under mild conditions. researchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. ttwrdcs.ac.in
The principles of green chemistry can be applied throughout the lifecycle of the compound, from the selection of renewable starting materials to the design of biodegradable end-products. rsc.org
Illustrative Data Table for a Green Synthesis Approach
| Step | Traditional Method | Green Alternative | Green Chemistry Principle Addressed |
| Starting Material | Petroleum-based precursors | Bio-based 3,4-diaminobenzoic acid | Use of Renewable Feedstocks |
| Acetylation Reagent | Acetic Anhydride | Isopropenyl Acetate | Safer Chemistry, Atom Economy |
| Catalyst | Sulfuric Acid (corrosive, waste) | Reusable Solid Acid Catalyst | Catalysis, Waste Prevention |
| Solvent | Dichloromethane (hazardous) | Solvent-free or water | Safer Solvents, Waste Prevention |
| Energy Source | Conventional Heating (hours) | Microwave Irradiation (minutes) | Design for Energy Efficiency |
Development of Advanced Characterization Techniques Beyond Established Methods
The unambiguous characterization of this compound relies on a suite of spectroscopic techniques. While standard methods like ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry provide fundamental structural information, advanced techniques can offer deeper insights. uobasrah.edu.iq
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition with high accuracy. bohrium.com Advanced fragmentation studies in tandem mass spectrometry (MS/MS) can help elucidate the connectivity of the molecule by analyzing the fragmentation patterns. nih.gov
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assigning the signals of the aromatic protons and carbons, which can be challenging due to their close chemical shifts in such a substituted system. ipb.pt These techniques provide definitive evidence for the connectivity of atoms within the molecule.
For solid-state characterization, X-ray crystallography would provide the ultimate proof of structure, offering precise bond lengths and angles, as well as information on the packing of molecules in the crystal lattice. fiveable.me This can reveal details about intermolecular interactions, such as hydrogen bonding.
Illustrative Spectroscopic Data Table
| Technique | Parameter | Expected Observation for this compound |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (~7.5-8.5 ppm), Methyl ester protons (~3.9 ppm), Acetyl protons (~2.2 ppm), Amide protons (broad singlet) |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbons (ester and amide ~165-170 ppm), Aromatic carbons (~115-140 ppm), Methyl carbons (~25 and 52 ppm) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | N-H stretch (~3300), C=O stretch (ester and amide ~1650-1750), C-N stretch, Aromatic C-H and C=C bands |
| Mass Spectrometry | m/z | Molecular ion peak corresponding to C₁₂H₁₄N₂O₄, Fragmentation peaks corresponding to loss of methoxy, acetyl, and other fragments |
Interdisciplinary Research Avenues within Pure Chemical Sciences
The structure of this compound and its potential derivatives opens doors to several interdisciplinary research areas within the chemical sciences.
Upon deacetylation to reveal the free amino groups, the resulting methyl 3,4-diaminobenzoate can act as a versatile ligand in coordination chemistry . researchgate.netacs.orgnih.govtandfonline.comresearchgate.net The two adjacent amino groups and the carboxylate functionality (after hydrolysis) can chelate to a variety of metal ions, forming stable complexes with potential applications in catalysis, materials science, and as models for biological systems.
In supramolecular chemistry , the hydrogen bonding capabilities of the acetamido groups and the potential for π-π stacking of the aromatic ring make this molecule an interesting building block for the construction of self-assembled architectures. researchgate.netbeilstein-journals.orgmdpi.comrsc.org By modifying the substituents, it may be possible to program the formation of specific supramolecular structures, such as gels, liquid crystals, or porous materials.
The compound could also serve as a monomer or a precursor to monomers for the synthesis of functional polymers . mdpi.com For example, after conversion to the diamine, it could be used in the synthesis of polyamides or polyimides with specific properties conferred by the benzoate moiety. These materials could have applications in high-performance plastics, membranes, or electronic materials. mdpi.com
Challenges and Prospects in Expanding the Academic Research Scope of Acetamido-Functionalized Benzoates
While the potential for research on acetamido-functionalized benzoates like this compound is significant, there are challenges to be addressed. A primary challenge lies in the selective functionalization of the molecule. rsc.orgnih.govresearchgate.net With multiple reactive sites, achieving high regioselectivity in further synthetic transformations can be difficult. Developing novel synthetic methods that allow for the selective modification of one functional group in the presence of others is a key area for future research.
Another challenge is the limited commercial availability and the multi-step synthesis of many functionalized aromatic compounds, which can hinder their widespread investigation. The development of more efficient and scalable synthetic routes is crucial for expanding their accessibility to the broader research community. google.com
Despite these challenges, the prospects for expanding the academic research scope are bright. The exploration of this class of compounds could lead to the discovery of new materials with novel optical, electronic, or mechanical properties. numberanalytics.commystechra.comicis.com There is also potential for the discovery of new biologically active molecules, as the acetamido and benzoate moieties are present in many pharmaceuticals. The systematic investigation of structure-property relationships in this class of compounds will undoubtedly uncover new and exciting areas of chemistry. ishs.org
Q & A
Q. What are the primary biological activities of MDHB, and how are these effects validated experimentally?
MDHB exhibits neuroprotective and neurogenic properties, including anti-apoptotic, antioxidant, and neural differentiation effects. Key validation methods include:
- Apoptosis assays : Measurement of caspase-3 activity and TUNEL staining in H₂O₂-induced neuronal models .
- Neuronal differentiation : Immunofluorescence staining for Tuj1 (immature neurons), MAP2 (mature neurons), and GFAP (astrocytes) in neural stem cells (NSCs) .
- Oxidative stress mitigation : Quantification of ROS levels via DCFH-DA probes and mitochondrial membrane potential assays .
Q. How is MDHB synthesized and characterized for research use?
MDHB (methyl ester of protocatechuic acid) is synthesized via esterification of 3,4-dihydroxybenzoic acid with methanol under acidic catalysis. Characterization involves:
- Purity analysis : HPLC with UV detection (≥98% purity) .
- Structural verification : NMR (¹H/¹³C) and mass spectrometry (m/z 168.15 for C₈H₈O₄) .
- Stability : Storage at -25°C to -15°C (powder) or -85°C to -65°C (solubilized) preserves activity for 2–3 years .
Advanced Research Questions
Q. What molecular mechanisms underlie MDHB-induced differentiation of NSCs into cholinergic neurons?
MDHB promotes cholinergic differentiation via two synergistic pathways:
AKT/GSK3β signaling : Inhibition of AKT phosphorylation (Ser473) and activation of GSK3β autophosphorylation (Tyr216), leading to β-catenin degradation and suppression of Wnt/β-catenin signaling .
Transcriptional regulation : Upregulation of Isl1, a transcription factor critical for cholinergic neuron specification, confirmed via qRT-PCR and RNA-seq .
Q. Experimental Design Tips :
- Use hippocampal NSCs isolated from embryonic rats (E14–16) for high differentiation efficiency .
- Optimize MDHB concentration (10–20 µM) and exposure time (5–9 days) to balance differentiation and cytotoxicity .
Q. How does MDHB modulate synaptic maturation in differentiated neurons?
MDHB-treated neurons show enhanced synaptic maturation via:
- Presynaptic markers : Increased synapsin 1 (SYN1) expression, validated by Western blot .
- Postsynaptic markers : Elevated PSD-95 levels, quantified via immunostaining and confocal microscopy .
- Functional validation : Electrophysiological recordings (patch-clamp) demonstrate action potential generation and synaptic transmission in mature neurons .
Data Contradiction Note :
While MDHB promotes cholinergic differentiation, its effects on GABAergic or dopaminergic neurons are negligible. Researchers must confirm neuronal subtypes using neurotransmitter-specific markers (e.g., ChAT for cholinergic neurons) to avoid misinterpretation .
Q. What experimental challenges arise when analyzing MDHB’s effects on cell cycle arrest in NSCs?
Key challenges include:
- Temporal resolution : Cell cycle arrest (G0/G1 phase) occurs within 24–72 hours of MDHB exposure, requiring time-course flow cytometry with propidium iodide staining .
- Marker specificity : Use Ki67 (proliferation marker) and p21 (cell cycle inhibitor) antibodies to distinguish quiescent vs. apoptotic cells .
- Cross-pathway interference : MDHB’s dual inhibition of PI3K/AKT and activation of GSK3β may confound mechanistic studies. Employ pathway-specific inhibitors (e.g., LY294002 for PI3K) as controls .
Q. How can researchers address variability in MDHB’s neurogenic effects across NSC lines?
Variability stems from NSC sources (e.g., hippocampal vs. cortical) and culture conditions. Mitigation strategies:
- Standardized protocols : Use serum-free Neurobasal medium with EGF/bFGF for NSC expansion .
- Batch testing : Pre-screen MDHB batches via LC-MS to ensure consistent purity (>98%) .
- Transcriptomic profiling : RNA-seq identifies baseline gene expression differences (e.g., Hes5, NeuroD1) that predict differentiation efficiency .
Methodological Resources
Q. Table 1: Key Antibodies for MDHB Studies
| Target | Antibody | Application | Validation |
|---|---|---|---|
| Tuj1 (βIII-tubulin) | Mouse monoclonal | Neuronal differentiation | Co-staining with MAP2 |
| GFAP | Rabbit polyclonal | Astrocyte identification | Negative in MDHB-treated NSCs |
| Isl1 | Goat polyclonal | Cholinergic neurons | qRT-PCR correlation |
Q. Table 2: Critical Concentrations
| Reagent | Concentration | Purpose |
|---|---|---|
| MDHB (stock) | 10 mM in DMSO | Neuronal differentiation |
| LY294002 (PI3K inhibitor) | 20 µM | Pathway validation |
| CHIR99021 (GSK3β inhibitor) | 3 µM | β-catenin stabilization |
Data Reproducibility & Ethics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
